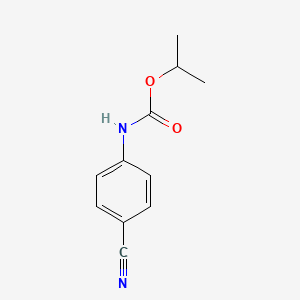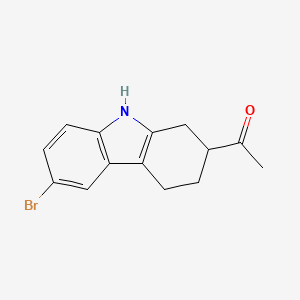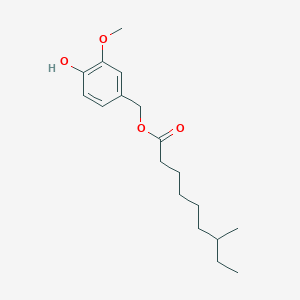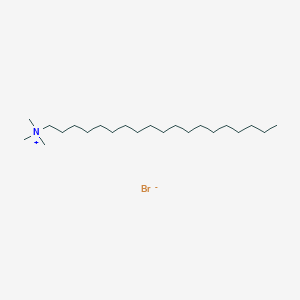![molecular formula C29H22Br3N B12596199 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile CAS No. 651301-95-0](/img/structure/B12596199.png)
4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile is a complex organic compound with the molecular formula C29H22Br3N It is characterized by the presence of multiple bromomethyl groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile typically involves multi-step organic reactions. One common method includes the bromination of tris(4-methylphenyl)methane followed by the introduction of a benzonitrile group. The reaction conditions often require the use of strong brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
The major products formed from these reactions include substituted benzonitriles, benzoic acids, and primary amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its bromomethyl groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.
Mechanism of Action
The mechanism of action of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-{Tris[4-(chloromethyl)phenyl]methyl}benzonitrile: Similar in structure but with chloromethyl groups instead of bromomethyl groups.
4-{Tris[4-(methyl)phenyl]methyl}benzonitrile: Lacks the halogen atoms, resulting in different reactivity and applications.
Uniqueness
4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile is unique due to the presence of bromomethyl groups, which impart distinct reactivity compared to its chloro- and methyl-substituted analogs. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.
Properties
CAS No. |
651301-95-0 |
|---|---|
Molecular Formula |
C29H22Br3N |
Molecular Weight |
624.2 g/mol |
IUPAC Name |
4-[tris[4-(bromomethyl)phenyl]methyl]benzonitrile |
InChI |
InChI=1S/C29H22Br3N/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-16H,17-19H2 |
InChI Key |
DKQVTSORYCHSKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(C2=CC=C(C=C2)CBr)(C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]-2-(2-fluorophenyl)ethanamine](/img/structure/B12596123.png)

![6-[(4-Heptylanilino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12596133.png)


![3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596149.png)

![2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane](/img/structure/B12596161.png)


![4-[(2-Oxopropyl)sulfanyl]benzoic acid](/img/structure/B12596183.png)
![4-[Hydroxy(dimethyl)silyl]benzonitrile](/img/structure/B12596188.png)
![[(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate](/img/structure/B12596196.png)

